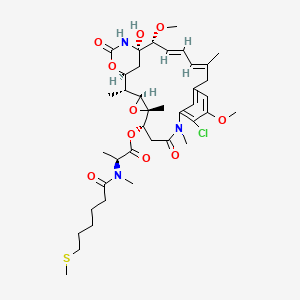
Stick Insect Hypertrehalosaemic Factor II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stick Insect Hypertrehalosaemic Factor II is a synthetic peptide that mimics the natural hypertrehalosaemic factor found in the corpus cardiacum of the Indian stick insect, Carausius morosus. This compound is known for its ability to increase trehalose levels in the hemolymph of insects, which is crucial for energy mobilization during periods of high metabolic demand .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stick Insect Hypertrehalosaemic Factor II is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then lyophilized to obtain a stable powder form .
Analyse Des Réactions Chimiques
Types of Reactions: Stick Insect Hypertrehalosaemic Factor II primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA).
Major Products: The major product of the synthesis is the this compound peptide, which is characterized by its specific amino acid sequence and biological activity .
Applications De Recherche Scientifique
Stick Insect Hypertrehalosaemic Factor II has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in insect physiology, particularly in energy mobilization and metabolism.
Industry: Utilized in the production of bioactive peptides for research and development purposes
Mécanisme D'action
Stick Insect Hypertrehalosaemic Factor II exerts its effects by binding to specific receptors in the insect’s corpus cardiacum, leading to the release of trehalose into the hemolymph. This process involves the activation of signaling pathways that regulate carbohydrate metabolism, ensuring a steady supply of energy during periods of high demand .
Comparaison Avec Des Composés Similaires
Adipokinetic Hormone (AKH): Another insect peptide that regulates energy metabolism by mobilizing lipids and carbohydrates.
Red Pigment-Concentrating Hormone (RPCH): A peptide involved in pigment concentration and energy mobilization in crustaceans.
Uniqueness: Stick Insect Hypertrehalosaemic Factor II is unique due to its specific amino acid sequence and its potent hypertrehalosaemic effect, which is not as pronounced in other similar peptides. This specificity makes it a valuable tool for studying insect physiology and developing targeted insecticides .
Propriétés
Formule moléculaire |
C54H75N13O15 |
|---|---|
Poids moléculaire |
1146.3 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C54H75N13O15/c1-26(2)20-35(60-48(76)34-17-18-41(72)59-34)50(78)65-44(28(4)69)53(81)63-36(21-30-12-7-6-8-13-30)51(79)66-45(29(5)70)54(82)67-19-11-16-39(67)52(80)62-38(23-40(55)71)49(77)61-37(22-31-24-57-33-15-10-9-14-32(31)33)47(75)58-25-42(73)64-43(27(3)68)46(56)74/h6-10,12-15,24,26-29,34-39,43-45,57,68-70H,11,16-23,25H2,1-5H3,(H2,55,71)(H2,56,74)(H,58,75)(H,59,72)(H,60,76)(H,61,77)(H,62,80)(H,63,81)(H,64,73)(H,65,78)(H,66,79)/t27-,28-,29-,34+,35+,36+,37+,38+,39+,43+,44+,45+/m1/s1 |
Clé InChI |
HZDAWOVKRWJDTA-OKTXPXFWSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


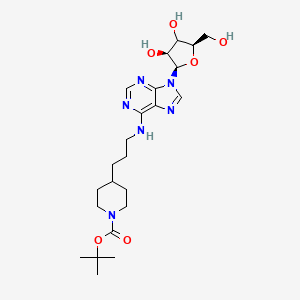

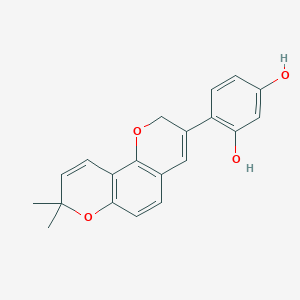
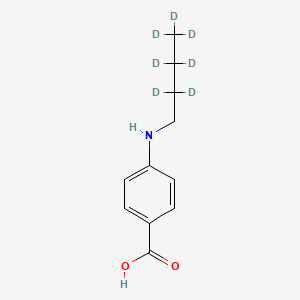


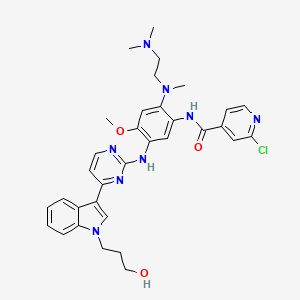

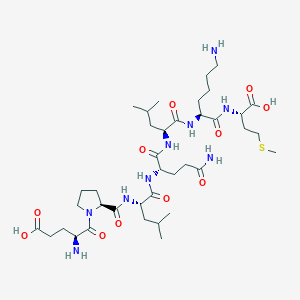
![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
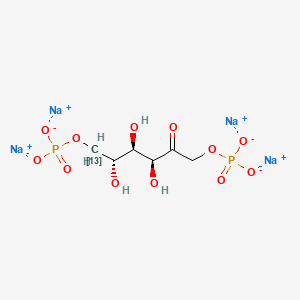
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
